molecular formula C19H17NO4 B8599874 N-(2,5-Dimethoxyphenyl)-6-hydroxynaphthalene-1-carboxamide CAS No. 595566-68-0

N-(2,5-Dimethoxyphenyl)-6-hydroxynaphthalene-1-carboxamide

Cat. No.: B8599874
CAS No.: 595566-68-0
M. Wt: 323.3 g/mol
InChI Key: VFPMFPOKCFBIFJ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-6-hydroxynaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

595566-68-0

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-hydroxynaphthalene-1-carboxamide

InChI

InChI=1S/C19H17NO4/c1-23-14-7-9-18(24-2)17(11-14)20-19(22)16-5-3-4-12-10-13(21)6-8-15(12)16/h3-11,21H,1-2H3,(H,20,22)

InChI Key

VFPMFPOKCFBIFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC3=C2C=CC(=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-hydroxy-1-naphthoic acid (5.0 g, 26.6 mmol) and thionyl chloride (20 mL) was refluxed for 1 h. The volatiles were then removed under vacuum. The residue was dissolved in THF (20 mL) and added into a cold (0° C.) solution of 2,5-dimethoxyaniline (4.06 g, 26.6 mmol), triethylamine (10 mL, 71.8 mmol) and THF (100 mL). The mixture was stirred for 30 min, poured into water, acidified with HCl (2N) and extracted with EtOAc. The organic extracts were dried over MgSO4. Evaporation and purification by flash chromatography (hexanes/EtOAc 1/1) gave a tan solid (8.2 g, 95% yield, m.p. 165-166° C.); MS m/e 324 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
95%

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